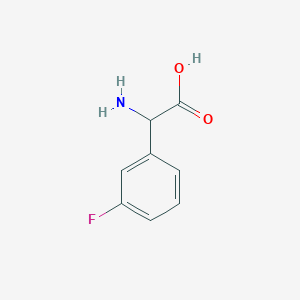

2-Amino-2-(3-fluorophenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYBCZIDQKJNFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901297540 | |

| Record name | α-Amino-3-fluorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7292-74-2 | |

| Record name | α-Amino-3-fluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7292-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7292-74-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-Amino-3-fluorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-DL-phenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Amino 2 3 Fluorophenyl Acetic Acid and Its Derivatives

Stereoselective Synthesis Approaches

The generation of a single enantiomer of 2-Amino-2-(3-fluorophenyl)acetic acid is paramount, as the biological activity and physical properties of chiral molecules are often enantiomer-dependent. Stereoselective synthesis encompasses methods that preferentially form one stereoisomer over others, including asymmetric catalysis, the use of chiral starting materials, and the separation of racemic mixtures.

Asymmetric Catalysis in the Synthesis of Chiral Amino Acids

Asymmetric catalysis is a powerful strategy for synthesizing chiral α-amino acids, employing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach is highly efficient and atom-economical. Various catalytic systems have been developed for the synthesis of fluorinated amino acids, which are valued for their ability to modulate properties like metabolic stability and binding affinity in peptides and pharmaceuticals. One notable strategy involves the use of chiral Ni(II) complexes of glycine (B1666218) Schiff bases, which can be alkylated to produce a wide range of non-canonical amino acids with high enantiomeric purity and on a large scale. nih.govmdpi.com This method has been successfully applied to the synthesis of various fluorinated amino acids. nih.gov

Metal-catalyzed asymmetric hydrogenation is a cornerstone of stereoselective synthesis, typically involving the hydrogenation of a prochiral olefin precursor in the presence of a chiral transition metal complex. nih.gov Iridium, rhodium, and palladium catalysts are commonly employed for this transformation. nih.gov For fluorinated substrates, iridium complexes with N,P-ligands have proven particularly effective. semanticscholar.orgresearchgate.net The hydrogenation of fluorinated olefins, such as precursors to fluorophenylglycine derivatives, can achieve excellent yields and high enantioselectivities. nih.govnih.gov The choice of catalyst, ligand, and reaction conditions is critical for optimizing both conversion and stereochemical control. semanticscholar.orgresearchgate.net

For example, the asymmetric hydrogenation of various (E)-fluorinated olefins has been achieved using specially designed thiazole (B1198619) N,P-iridium catalysts, yielding products with high enantiomeric excess (ee). nih.gov Similarly, Pd-catalyzed asymmetric hydrogenation of fluorinated hydrazones provides a convenient route to chiral fluorinated hydrazines, which can be precursors to amino acids.

Table 1: Performance of Chiral Catalysts in Asymmetric Hydrogenation of Fluorinated Substrates This table presents illustrative data from studies on related fluorinated compounds to demonstrate the efficacy of the methodology.

| Catalyst System | Substrate Type | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Thiazole N,P-Iridium Complex | (E)-ethyl 4,4-difluoro-3-phenylbut-2-enoate | >99% | 96% | nih.gov |

| [Pd(R)-DTBM-SegPhos(OCOCF3)2] | α-Alkyl-substituted trifluoromethylated hydrazone | 98% | 92% | |

| Azabicyclo Thiazole-Phosphine Iridium Complex | Trisubstituted Alkenyl Fluorides | Excellent Yields | Up to >99% | nih.gov |

A novel and efficient approach for synthesizing non-racemic α-amino acids involves an iron-catalyzed 1,3-nitrogen migration. nih.govresearchgate.netnih.gov This method utilizes abundant carboxylic acids as starting materials, which are first converted into azanyl esters. researchgate.netresearchgate.net In the presence of a chiral iron catalyst, a stereocontrolled 1,3-nitrogen shift occurs, transferring a protected amino group from a carboxylic oxygen to the α-carbon, thereby forming the α-amino acid. researchgate.netresearchgate.net

This strategy exhibits a broad scope and high functional group tolerance. researchgate.net Optimized conditions, often employing a fluorinated chiral iron catalyst, can achieve outstanding enantioselectivities, with reported values reaching up to 98% ee. nih.govresearchgate.netnih.gov The reaction can be applied to produce α-monosubstituted amino acids asymmetrically or α,α-disubstituted amino acids in an enantioconvergent manner, making it a versatile tool for accessing complex and unnatural amino acids. researchgate.netnih.gov

Chiral Pool Strategies for Enantiopure Intermediates

The chiral pool synthesis strategy leverages naturally occurring, abundant, and enantiopure compounds as starting materials. wikipedia.orgmdpi.com Common contributors to the chiral pool include amino acids, sugars, and terpenes. wikipedia.org This approach is highly effective when the target molecule shares structural similarity with the chiral starting material, as the inherent chirality can be carried through the synthetic sequence.

For the synthesis of this compound, a chiral pool approach could involve starting with a different, readily available enantiopure amino acid. For instance, L-glutamic acid can be converted into (S)-5-(hydroxymethyl)-2-pyrrolidinone, a versatile intermediate for various target molecules. researchgate.net Similarly, enantiopure phenylglycinol, derived from phenylglycine, can be used to form chiral oxazolidines that guide subsequent stereoselective reactions. nih.gov The core principle is to use the existing stereocenter from the chiral pool compound to direct the formation of new stereocenters or to serve as a scaffold for modification into the final product. mdpi.com

Chiral Resolution Techniques

Chiral resolution is a classical yet powerful method for obtaining enantiopure compounds by separating a racemic mixture. This can be achieved through various means, including preferential crystallization or chromatography using a chiral medium. Enzymatic resolution is a highly effective technique for phenylglycine derivatives, where an enzyme selectively hydrolyzes an ester or amide of one enantiomer, allowing for the separation of the unreacted enantiomer from the hydrolyzed product. google.com

Crystallization-Induced Dynamic Resolution (CIDR) is an advanced resolution technique that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. researchgate.net This process combines the selective crystallization of one diastereomeric salt with the in-situ racemization of the undesired enantiomer remaining in the solution. researchgate.netresearchgate.net As the desired diastereomer crystallizes and is removed from the equilibrium, Le Châtelier's principle drives the conversion of the undesired enantiomer into the desired one, maximizing the yield. semanticscholar.org

Table 2: Data on Crystallization-Induced Dynamic Resolution of Phenylglycine Derivatives

| Compound | Resolution Method | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Phenylglycine amide | CIDR with salicylaldehyde (B1680747) catalyst | >82% (single run) | >99% | researchgate.net |

| 4-Fluorophenylglycine methyl ester | Crystallization-induced resolution | 65% | 99.0% | researchgate.net |

| Racemic α-bromo aryl acetic acid | CIDR with (1R,2S)-2-amino-1,2-diphenylethanol | 90% | 88% | acs.orgnih.gov |

Enzymatic Resolution Methods

Enzymatic resolution offers a green and highly selective approach for obtaining enantiomerically pure amino acids. The kinetic resolution of racemic this compound typically involves the stereoselective transformation of one enantiomer, allowing for the separation of the unreacted enantiomer. Lipases are among the most commonly employed enzymes for this purpose due to their stability, commercial availability, and broad substrate scope. mdpi.comnih.gov

The process generally requires the derivatization of the amino acid into an ester, such as the methyl or ethyl ester. In a typical resolution, a lipase (B570770), for instance, from Pseudomonas cepacia (lipase PS) or Candida antarctica lipase B (CALB), selectively hydrolyzes one of the enantiomeric esters to the corresponding carboxylic acid in an aqueous or biphasic system. mdpi.comnih.gov The unreacted ester enantiomer can then be separated from the hydrolyzed acid. The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme. High E-values are desirable for achieving high enantiomeric excess (ee) of both the product and the remaining substrate. mdpi.com

Dynamic kinetic resolution (DKR) represents an advancement over traditional kinetic resolution. In DKR, the less reactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomer. nih.gov This can be achieved by combining the stereoselective enzyme with a racemizing agent, such as an α-amino-ε-caprolactam racemase, or by conducting the reaction under conditions that promote racemization of the starting material. nih.govnih.gov

| Enzyme | Source Organism | Typical Reaction | Substrate |

|---|---|---|---|

| Lipase PSIM | Burkholderia cepacia | Hydrolysis | β-Amino carboxylic ester hydrochlorides |

| CALB | Candida antarctica | Hydrolysis | β-Amino carboxylic esters |

| Lipase AK | Pseudomonas fluorescens | Hydrolysis | β-Alanine ethyl ester hydrochlorides |

| Porcine Pancreas Lipase | Sus scrofa | Hydrolysis | Amino acid esters |

Chromatographic Enantioseparation using Chiral Stationary Phases (CSPs)

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative technique for the separation of enantiomers. yakhak.org For amino acids like this compound, derivatization of the amino or carboxyl group is often necessary to improve chromatographic performance and chiral recognition. A common derivatization strategy is the introduction of a protecting group such as N-fluorenylmethoxycarbonyl (FMOC). nih.gov

Polysaccharide-based CSPs are widely used and have demonstrated broad applicability for the enantioseparation of a variety of chiral compounds, including N-protected amino acids. nih.govnih.gov These CSPs typically consist of cellulose (B213188) or amylose (B160209) derivatives, such as tris(3,5-dimethylphenylcarbamate), coated or covalently bonded to a silica (B1680970) support. nih.govyoutube.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking.

The choice of mobile phase is critical for achieving optimal separation. In normal-phase mode, mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol) are commonly used. youtube.com In reversed-phase mode, aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol (B129727) are employed. nih.gov The addition of acidic or basic modifiers can further improve peak shape and resolution.

| CSP Name | Chiral Selector | Polymer Backbone | Typical Analytes |

|---|---|---|---|

| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose | N-FMOC α-amino acids |

| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Amylose | α-Amino acid esters (as NBD derivatives) |

| Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) (immobilized) | Amylose | N-FMOC α-amino acids |

| Chiralpak IB | Cellulose tris(3,5-dimethylphenylcarbamate) (immobilized) | Cellulose | α-Amino acid esters (as NBD derivatives) |

Flow Synthesis Methodologies for Fluorinated Amino Acids

Flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering advantages such as improved safety, enhanced reaction control, and potential for automation and scalability. For the synthesis of fluorinated amino acids, flow methodologies can provide efficient and protecting-group-free routes. chemistryviews.org

A notable flow synthesis approach for racemic fluorinated α-amino acids begins with a photooxidative cyanation of a fluorinated amine. chemistryviews.org This step is followed by an acid-mediated hydrolysis of the resulting α-amino nitrile. The entire process can be performed in a semi-continuous manner, which is particularly advantageous as it avoids the isolation of potentially unstable intermediates. researchgate.net This method is versatile, tolerating a range of aliphatic, benzylic, and homobenzylic residues with varying degrees of fluorination. chemistryviews.org

Another classical method for amino acid synthesis that can be adapted to flow chemistry is the Strecker synthesis. wikipedia.org This reaction involves the treatment of an aldehyde (in this case, 3-fluorobenzaldehyde) with ammonia (B1221849) and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. wikipedia.orgresearchgate.net Performing this synthesis in a flow reactor allows for precise control over reaction parameters and safe handling of toxic reagents like cyanide.

Multicomponent Reactions (MCRs) for Derivative Synthesis

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. MCRs are highly efficient for generating molecular diversity and are well-suited for the synthesis of libraries of complex molecules from simple building blocks. This compound can serve as a key component in several MCRs for the synthesis of a wide range of derivatives.

The Ugi four-component reaction (U-4CR) is a prominent MCR that involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.comnih.gov this compound can act as both the amine and the carboxylic acid component in a 5-center-4-component variation of the Ugi reaction, leading to the formation of complex peptide-like structures. mdpi.com Alternatively, it can be used as the amine component with a separate carboxylic acid, aldehyde, and isocyanide to generate diverse α-acylamino amides. The products of the Ugi reaction are often valuable intermediates for the synthesis of heterocyclic compounds. nih.gov

The Passerini three-component reaction is another important isocyanide-based MCR, which involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org To utilize this compound in a Passerini reaction, the amino group would first need to be protected. The resulting N-protected amino acid can then serve as the carboxylic acid component, leading to the formation of depsipeptide-like structures. rsc.org

Derivatization Strategies for Structural Modification

Synthesis of Schiff Bases

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. They are synthesized through the condensation of a primary amine with an aldehyde or a ketone. The amino group of this compound can readily react with various aromatic or aliphatic aldehydes and ketones to form the corresponding Schiff bases. researchgate.net

The reaction is typically carried out by refluxing the amino acid and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. The formation of the imine bond is a reversible reaction, and the removal of water, for instance by azeotropic distillation, can drive the equilibrium towards the product. These Schiff base derivatives are not only stable compounds in their own right but also serve as versatile intermediates for the synthesis of other molecules, such as β-lactams or as ligands in coordination chemistry. nih.gov

Incorporation into Heterocyclic Systems (e.g., Triazines, Pyrimidines, Thiazoles)

The functional groups of this compound make it an excellent precursor for the synthesis of various heterocyclic systems, which are prevalent scaffolds in pharmaceuticals.

Triazines: 1,3,5-Triazine derivatives can be synthesized from this compound by reaction with 2-chloro-4,6-dimethoxy-1,3,5-triazine. nih.govnih.gov The reaction proceeds via nucleophilic substitution of the chlorine atom by the amino group of the amino acid. nih.gov This reaction is typically performed in a mixed solvent system, such as dioxane and water, in the presence of a base to scavenge the liberated HCl. nih.govwhiterose.ac.uk

Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives can be achieved through condensation reactions. For instance, the amino group of this compound or a derivative thereof can react with a 1,3-dicarbonyl compound or its equivalent. asianpubs.org Another approach involves the reaction of a chalcone (B49325) with guanidine (B92328) nitrate (B79036) in the presence of a base, where a derivative of the amino acid could potentially be incorporated into the chalcone structure or used as a modified guanidine equivalent. asianpubs.orgnih.gov

Thiazoles: The Hantzsch thiazole synthesis is a classical method for the preparation of thiazole rings. derpharmachemica.comnih.gov This reaction involves the condensation of an α-haloketone with a thioamide. derpharmachemica.comresearchgate.net To incorporate this compound into a thiazole ring, it can first be converted into a thioamide derivative. Alternatively, the amino acid can be transformed into an α-haloketone, which can then be reacted with a thioamide like thiourea. tandfonline.comnih.gov

| Compound Name |

|---|

| This compound |

| N-fluorenylmethoxycarbonyl (FMOC) |

| 3-fluorobenzaldehyde |

| 2-chloro-4,6-dimethoxy-1,3,5-triazine |

| Guanidine nitrate |

| Thiourea |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound, a non-canonical amino acid, is primarily driven by the use of biocatalysis. Enzymatic methods offer a powerful alternative to traditional chemical syntheses, which often rely on harsh conditions, hazardous reagents, and complex purification steps.

The core of green synthesis for this compound lies in enzymatic kinetic resolution (EKR). This technique uses enzymes, most notably lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. For instance, lipases such as Lipase PSIM from Burkholderia cepasia have been effectively used for the enantioselective hydrolysis of racemic β-amino carboxylic ester hydrochlorides. mdpi.comresearchgate.net This process yields both the unreacted amino ester and the product amino acid in high enantiomeric purity (≥99% ee) and good chemical yields (>48%). mdpi.comresearchgate.net

Key green advantages of these biocatalytic methods include:

Mild Reaction Conditions : Enzymatic reactions are typically conducted in aqueous media or organic solvents at moderate temperatures (e.g., 45 °C) and pressures, reducing energy consumption. mdpi.comresearchgate.net

High Selectivity : Enzymes provide exceptional chemo-, regio-, and stereoselectivity, which minimizes the formation of byproducts and simplifies purification. This high degree of selectivity is crucial for producing enantiomerically pure amino acids. researchgate.net

Biodegradable Catalysts : Enzymes are biodegradable and present a lower environmental burden compared to heavy-metal catalysts used in some chemical syntheses.

Atom Economy : By reducing the need for protecting groups and enabling more direct synthetic pathways, biocatalysis can improve atom economy.

Another green approach involves the use of dehydrogenases for reductive amination. For example, leucine (B10760876) dehydrogenase and formate (B1220265) dehydrogenase can be used in the synthesis of chiral amino acids from their corresponding keto acids. mdpi.com This method utilizes a cofactor regeneration system, making the process more efficient and sustainable on a larger scale. mdpi.com The development of thermostable protoglobin nitrene transferases also represents a novel biocatalytic approach for the direct C-H amination of carboxylic acid esters, providing a direct route to α-amino esters. nih.gov

Comparative Analysis of Synthetic Routes: Yield, Stereoselectivity, and Scalability

The synthesis of enantiomerically pure this compound can be achieved through several routes, including classical chemical methods, asymmetric synthesis with chiral auxiliaries, and biocatalytic resolutions. Each approach has distinct advantages and disadvantages concerning yield, stereoselectivity, and potential for industrial-scale production.

The following table provides a comparative overview of these synthetic strategies.

| Synthetic Route | Typical Yield | Stereoselectivity (% ee) | Scalability | Key Features |

| Asymmetric Synthesis (Chiral Auxiliary) | Moderate | 82 - 94% mountainscholar.org | Moderate; can be limited by reagent cost and cryogenic conditions. | Good stereocontrol; requires multiple steps for auxiliary attachment/removal. |

| Biocatalytic (Enzymatic Kinetic Resolution) | Good (>48% for resolved product) mdpi.com; 68-72% overall for specific processes mdpi.com | Excellent (≥99%) mdpi.commdpi.com | High; demonstrated at multi-kilogram scale with potential for continuous processing. mdpi.com | Environmentally friendly; mild conditions; exceptional purity of products. |

Biological Activities and Pharmacological Investigations of 2 Amino 2 3 Fluorophenyl Acetic Acid and Analogues

Role as an Amino Acid Mimetic

2-Amino-2-(3-fluorophenyl)acetic acid belongs to a class of compounds known as amino acid mimetics. These molecules are structurally similar to natural amino acids and can thus interact with biological systems that recognize and process them. The core structure, an α-amino acid, allows it to be recognized by enzymes and transporters that handle endogenous amino acids like phenylalanine or tyrosine.

The incorporation of fluorine into the phenyl ring, however, introduces unique properties. Fluorine is highly electronegative and can alter the electronic distribution of the molecule, influencing its acidity, basicity, and potential for hydrogen bonding. researchgate.net These changes can lead to modified interactions with biological targets. For instance, fluorinated amino acids have been explored as components in peptides to increase their metabolic stability and bioavailability. mdpi.com The strategic placement of fluorine can modulate the compound's potency and physicochemical parameters. researchgate.net As mimetics, these fluorinated analogues can act as antagonists or inhibitors by competing with their natural counterparts for binding sites on enzymes or receptors, or they can be incorporated into peptides to create analogues with enhanced properties. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For this compound and its analogues, SAR studies have focused on the position of the fluoro-substituent and the stereochemistry of the chiral center.

The position of the fluorine atom on the phenyl ring is a critical determinant of a compound's biological activity. Altering the substitution from the meta- (3-fluoro) position to the ortho- (2-fluoro) or para- (4-fluoro) position can significantly change the molecule's electronic and steric profile, thereby affecting its interaction with biological targets.

For example, studies on fluorinated analogues of other bioactive molecules have shown that positional isomerism dramatically influences efficacy. In the context of amodiaquine (B18356) analogues, fluorine substitution at the 2',6'- and 4'-positions resulted in compounds that were more resistant to metabolic bioactivation and maintained antimalarial efficacy. nih.gov This highlights that the specific placement of fluorine can be used to fine-tune the metabolic stability and activity of a compound. The electron-withdrawing nature of fluorine can also decrease the basicity of nearby functional groups, which can alter binding affinities. researchgate.net While direct comparative studies across all positional isomers of 2-Amino-2-phenylacetic acid are not extensively detailed in the provided results, the principles of SAR suggest that each isomer would possess a unique biological profile.

Table 1: Comparison of Phenylacetic Acid Analogues with Varied Substitutions This table is illustrative, based on general SAR principles, as direct comparative bioactivity data for these specific compounds was not found in the search results.

| Compound Name | Substitution Position | Potential Impact on Bioactivity |

| 2-Amino-2-(2-fluorophenyl)acetic acid | Ortho (2-position) | Steric hindrance from the ortho-fluoro group may influence binding orientation and affinity. |

| This compound | Meta (3-position) | Alters the electronic properties of the phenyl ring, potentially affecting target interaction. |

| 2-Amino-2-(4-fluorophenyl)acetic acid | Para (4-position) | Can influence metabolic pathways and receptor interactions due to its position relative to the acetic acid side chain. |

Like most α-amino acids, this compound is chiral, existing as two enantiomers: (R)-2-Amino-2-(3-fluorophenyl)acetic acid and (S)-2-Amino-2-(3-fluorophenyl)acetic acid. Stereochemistry is often a pivotal factor in determining pharmacological activity, as biological targets such as enzymes and receptors are themselves chiral. nih.gov

The spatial arrangement of the amino and carboxyl groups relative to the fluorophenyl ring can lead to significant differences in how each enantiomer binds to a target site. Often, only one enantiomer (the eutomer) is responsible for the desired biological effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable effects. Research on other chiral compounds has demonstrated that stereochemistry can profoundly affect antimalarial activity, with natural isomers often being the most potent. nih.gov This enhanced activity is sometimes attributed to stereoselective uptake by amino acid transporters. nih.gov For example, in the case of NMDA receptor agonists, the (R)-enantiomers of certain aminopropanoic acid derivatives were found to be active. frontiersin.org This underscores the critical importance of evaluating the individual stereoisomers of this compound to fully characterize its pharmacological potential.

Interactions with Biological Targets

The pharmacological effects of this compound and its analogues are mediated by their interactions with specific proteins, including enzymes and receptors.

Farnesyl pyrophosphate synthase (FPPS) is a key enzyme in the mevalonate (B85504) pathway, responsible for synthesizing isoprenoid precursors. nih.gov These precursors are vital for the biosynthesis of numerous essential molecules, including sterols and carotenoids, and for protein prenylation. nih.govwikipedia.org Consequently, FPPS has been identified as an important target for drug development, particularly for bisphosphonates used in treating bone diseases. wikipedia.org

While direct studies of this compound as an FPPS inhibitor are not specified in the search results, amino acid mimetics and fluorinated compounds are known classes of enzyme inhibitors. nih.gov The mechanism of inhibition can be competitive, where the mimetic binds to the active site, or allosteric, where it binds to a different site and induces a conformational change that reduces enzyme activity. Given the structural features of this compound, it could potentially be investigated as a modulator of enzymes like FPPS, where its fluorinated phenyl ring could engage in specific interactions within a binding pocket.

The structural similarity of this compound to neurotransmitter amino acids like glutamate (B1630785) and glycine (B1666218) suggests it may interact with their receptors. For instance, derivatives of α-amino acids are being actively investigated as agonists or antagonists at N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and brain function. frontiersin.org

Studies on related compounds have shown that subtle changes to the amino acid structure can confer specificity for different NMDA receptor subtypes (e.g., GluN2A-D). frontiersin.org For example, certain (R)-2-amino-3-triazolpropanoic acid analogues have been identified as glycine site agonists with a preference for GluN1/2C and GluN1/2D subtypes over GluN1/2A-B. frontiersin.org This indicates that a comprehensive receptor binding profile for this compound would be necessary to determine its potential activity within the central nervous system. Profiling would involve screening the compound against a panel of receptors to identify its primary targets and any off-target interactions.

Preclinical Pharmacological Investigations

The structural motif of this compound has served as a foundational component for the development of various analogues and derivatives, which have been subjected to a range of preclinical pharmacological evaluations. These investigations have unveiled a spectrum of biological activities, from anticonvulsant to antimicrobial effects, underscoring the therapeutic potential inherent in this chemical scaffold.

Anticonvulsant Activity of Derivatives

The quest for novel antiepileptic drugs has led researchers to explore derivatives of amino acids. Studies have shown that N-substituted amino acid derivatives can exhibit anticonvulsant properties. nih.gov A series of amides structurally related to aminoacetamide, derived from amino acids, have been synthesized and evaluated for their anticonvulsant effects. nih.gov Specifically, molecules incorporating a bicyclic group, such as tetralinyl or indanyl, attached to the aminoacetamide backbone, were identified as being particularly active. nih.gov These compounds demonstrated efficacy against tonic seizures in mouse models of maximal electroshock, as well as in bicuculline (B1666979) and picrotoxin (B1677862) tests, at doses that did not produce neurotoxic effects. nih.gov The mechanism of action for these derivatives is thought to be partially linked to their ability to block veratridine-induced aspartate efflux from rat cortical synaptosomes, suggesting an interaction with neuronal voltage-dependent sodium channels. nih.gov

Further research into N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has also revealed significant anticonvulsant activity, particularly in the maximal electroshock (MES) seizure model. nih.gov The activity of these compounds was found to be closely associated with the nature of the substituent on the anilide moiety. nih.gov For instance, derivatives with a 3-(trifluoromethyl)anilide group showed considerable protection against seizures. nih.gov In contrast, most of the corresponding 3-chloroanilide analogues were found to be inactive. nih.gov

In another study, new hybrid compounds derived from phenylglycinamide were designed and synthesized. eurekaselect.com These compounds showed robust antiseizure activity in both the maximal electroshock (MES) test and the 6 Hz seizure model in mice. eurekaselect.com The design of these molecules often involves merging structural fragments of known active compounds to create hybrids with potentially enhanced efficacy and a multi-target mechanism of action. eurekaselect.com For example, some promising candidates have shown interaction with TRPV1 channels, voltage-gated sodium channels, and L-type calcium channels. eurekaselect.com

| Derivative Class | Test Model | Observed Activity | Potential Mechanism of Action |

|---|---|---|---|

| N-substituted aminoacetamides (with bicyclic groups) | Maximal Electroshock (mouse), Bicuculline test, Picrotoxin test | Active against tonic seizures | Partial interaction with voltage-dependent sodium channels |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | Maximal Electroshock (mouse) | Active, especially 3-(trifluoromethyl)anilide derivatives | Not specified |

| Hybrid Phenylglycinamide Derivatives | Maximal Electroshock (mouse), 6 Hz seizure model (mouse) | Robust antiseizure activity | Multi-target: TRPV1 antagonism, blockade of voltage-gated sodium and calcium channels |

Antiparasitic Activity

Derivatives incorporating the 3-fluorophenyl structural element have been investigated for their potential against various parasites. In one study, a series of pyrimido[1,2-a]benzimidazole (B3050247) compounds were synthesized, with one derivative featuring a 3-fluorophenyl substituent. princeton.edumedscape.com This particular compound was identified as a potent antiparasitic agent, demonstrating excellent activity against Leishmania major parasites. princeton.edumedscape.com It was found to be highly active against both the promastigote and amastigote stages of L. major, with EC50 values in the nanomolar range. princeton.edumedscape.com Another derivative in the same series, with a 3,5-difluorophenyl group, showed high activity and selectivity against Toxoplasma gondii. princeton.edu

The broader class of trifluoromethylated pyrazole (B372694) 2-amino-1,3,4-thiadiazole (B1665364) hybrids has also been evaluated for in vitro activity against Leishmania amazonensis and Trypanosoma cruzi. nih.gov These studies help to establish a structure-activity relationship, indicating that certain structural modifications can enhance the antiparasitic effects of these compounds. nih.gov

| Derivative | Target Parasite | Activity |

|---|---|---|

| Pyrimido[1,2-a]benzimidazole with 3-fluorophenyl substituent | Leishmania major | EC50 values in the nanomolar range against promastigotes and amastigotes. princeton.edumedscape.com |

| Pyrimido[1,2-a]benzimidazole with 3,5-difluorophenyl substituent | Toxoplasma gondii | High activity and selectivity. princeton.edu |

| Trifluoromethylated pyrazole 2-amino-1,3,4-thiadiazole hybrids | Leishmania amazonensis, Trypanosoma cruzi | In vitro antiparasitic properties. nih.gov |

Hypolipidemic Activity of Derivatives

While direct studies on the hypolipidemic activity of this compound derivatives are limited, research on related structures provides some insights. A novel series of aminothiazole compounds containing a phenoxy acetic acid moiety has been synthesized and evaluated for hypolipidemic activity in rats with high-fat diet-induced hyperlipidemia. nih.gov Additionally, fluoro-substituted pyrrole (B145914) monomers and their polymers have been shown to lower total cholesterol in mice. princeton.edu These findings suggest that the incorporation of fluorine and phenylacetic acid-like structures into molecules can be a viable strategy for developing new lipid-lowering agents. The mechanism of action for such compounds can vary, but generally, lipid-lowering drugs work by inhibiting cholesterol synthesis, impeding cholesterol absorption, or enhancing lipoprotein catabolism. nih.gov

Anti-inflammatory Potential

The 3-fluorophenylacetic acid scaffold is recognized as a valuable intermediate in the synthesis of pharmaceuticals, including anti-inflammatory agents. rsc.org The presence of the fluorine atom can enhance the biological activity of these molecules. rsc.org Research on N-(4-substituted phenyl)glycine derivatives has led to the development of compounds with significant anti-inflammatory activity. rsc.org In these studies, the glycine derivative side arm is intended to improve the physicochemical and biological properties of the molecules. rsc.org The anti-inflammatory effects were evaluated using the carrageenan-induced rat paw edema assay, where several of the synthesized heterocyclic derivatives showed potent activity. rsc.org

Furthermore, derivatives of cinnamic acid, which shares some structural similarities with phenylacetic acid, have also been investigated for their anti-inflammatory potential. nih.gov N-arylcinnamamides, for instance, have been shown to attenuate the lipopolysaccharide-induced activation of NF-κB, a key transcription factor in the inflammatory response. nih.gov

| Derivative Class | In Vitro/In Vivo Model | Key Findings |

|---|---|---|

| N-(4-substituted phenyl)glycine derivatives | Carrageenan-induced rat paw edema (rat) | Certain heterocyclic derivatives showed high anti-inflammatory activity. rsc.org |

| N-arylcinnamamide derivatives | Lipopolysaccharide-induced NF-κB activation | Significantly attenuated NF-κB activation, with some compounds being more potent than the parent cinnamic acid. nih.gov |

Antitumor and Anticancer Research

The search for new anticancer agents has included the evaluation of various derivatives containing the fluorophenyl moiety. For example, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated potential as anticancer agents, particularly against the PC3 prostate carcinoma cell line. The cytotoxic effects of these compounds were found to be influenced by the presence of other substituents, with those containing a nitro moiety showing higher activity.

Fluorinated isatins are another class of compounds that have been synthesized and evaluated for their anticancer activity. These compounds have been shown to induce apoptosis in tumor cells through mechanisms involving the dissipation of the mitochondrial membrane and the production of reactive oxygen species. Additionally, indole-aryl amide derivatives have been tested against a panel of tumor cell lines, with some compounds showing good activity. One particular derivative exhibited noteworthy selectivity towards the HT29 malignant colonic cell line, while not affecting healthy human intestinal cells. This compound was found to cause cell cycle arrest in the G1 phase and promote apoptosis in the cancer cells.

| Derivative Class | Cancer Cell Line(s) | Key Findings |

|---|---|---|

| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | PC3 (prostate carcinoma), MCF-7 (breast cancer) | Potent anticancer agents, especially against PC3 cells. Nitro-substituted compounds were more active. |

| Fluorinated isatins | Various tumor cells | Induction of apoptosis via mitochondrial membrane dissipation and reactive oxygen species production. |

| Indole-aryl amide derivatives | HT29 (colon cancer), HeLa, IGROV-1, MCF7, PC-3, Jurkat J6 | One compound showed selective toxicity towards HT29 cells, causing G1 phase cell cycle arrest and apoptosis. |

Antimicrobial and Antifungal Properties

Fluorinated compounds have been a focus of research for developing new antimicrobial and antifungal agents. For instance, fluorinated chalcones have been shown to possess significant antibacterial and antifungal properties. The antimicrobial potency of these chalcones is attributed to the nature of the aromatic ring and its substituents. The presence of fluorine atoms can increase the lipophilicity of the molecules, which may contribute to their antimicrobial effects.

Phenylacetic acid itself, isolated from Streptomyces humidus, has demonstrated antifungal activity against several plant-pathogenic fungi, including Pythium ultimum and Phytophthora capsici. It has been shown to inhibit both spore germination and hyphal growth of these fungi. Furthermore, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized and evaluated for their in vitro antibacterial activities against plant pathogenic bacteria, showing promising results. One of these compounds was found to be superior to commercial bactericides and was shown to cause cell membrane rupture in the target bacteria.

| Compound/Derivative Class | Target Organism(s) | Activity |

|---|---|---|

| Fluorinated chalcones | Gram-positive and Gram-negative bacteria, Fungi (Candida albicans, Aspergillus niger) | Remarkable antibacterial and antifungal properties. |

| Phenylacetic acid | Pythium ultimum, Phytophthora capsici, Rhizoctonia solani, Saccharomyces cerevisiae, Pseudomonas syringae pv. syringae | Complete inhibition of growth at concentrations of 10 to 50 μg/ml. |

| N-phenylacetamide derivatives with 4-arylthiazole moieties | Xanthomonas oryzae pv. Oryzae (Xoo), Xanthomonas axonopodis pv. Citri (Xac), X.oryzae pv. oryzicola (Xoc) | Promising in vitro antibacterial activity, with one compound showing superior efficacy to commercial standards. |

Mechanistic Studies of Biological Action

While detailed mechanistic studies focusing exclusively on this compound are limited in publicly available literature, research on analogous compounds, including other halogenated phenylglycine derivatives and synthetic amino acids, provides significant insights into their potential molecular mechanisms and interactions with biological targets.

Investigation of Molecular Pathways

Investigations into the analogues of this compound suggest that their biological activities may stem from the inhibition of specific enzymatic pathways. The structural features of these amino acid derivatives, particularly the presence of the carboxylic acid and amino groups on an alpha-carbon, allow them to mimic endogenous substrates and interact with the active sites of various enzymes.

One key area of investigation has been the role of amino acid derivatives as inhibitors of digestive enzymes, which is a therapeutic strategy for managing metabolic disorders. nih.gov Studies on a series of synthetic amino acid derivatives have demonstrated their potential to inhibit key enzymes involved in carbohydrate and fat digestion, such as pancreatic α-amylase, α-glucosidase, and pancreatic lipase (B570770). nih.gov The inhibition of these enzymes can reduce the breakdown and subsequent absorption of complex carbohydrates and fats, which is relevant for controlling hyperglycemia and obesity. nih.gov For instance, certain derivatives have been shown to act as competitive or mixed inhibitors of these enzymes, indicating direct interaction with the enzyme's active site or an allosteric site. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| PPC80 | Pancreatic Lipase | 584 | N/A |

| PPC82 | Pancreatic Lipase | 477 | Competitive/Mixed |

| PPC84 | Pancreatic Lipase | 167 - 1023 | Competitive/Mixed |

| PPC80 | Pancreatic α-Amylase | 162 - 519 | Competitive/Mixed |

| PPC82 | Pancreatic α-Amylase | 162 - 519 | Competitive/Mixed |

| PPC84 | Pancreatic α-Amylase | 162 - 519 | Competitive/Mixed |

| PPC89 | Pancreatic α-Amylase | 162 - 519 | Competitive/Mixed |

| PPC101 | Pancreatic α-Amylase | 162 - 519 | Competitive/Mixed |

| PPC84 | α-Glucosidase | 51 - 353 | Competitive |

| PPC89 | α-Glucosidase | 51 - 353 | Competitive |

| PPC101 | α-Glucosidase | 51 - 353 | Competitive |

Another relevant molecular pathway identified from studies of structurally similar compounds is the inhibition of cyclooxygenase (COX) enzymes. Halogenated phenyl-amino acetic acid derivatives, such as 2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid, are believed to interact with COX enzymes, which are central to the inflammatory pathway. By blocking these enzymes, such compounds can reduce the synthesis of pro-inflammatory prostaglandins. This mechanism is a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). The presence and position of halogen atoms on the phenyl ring can significantly influence the inhibitory potency and selectivity.

Computational Modeling of Ligand-Target Interactions

Computational modeling, including molecular docking and simulation, is an essential tool for elucidating the specific interactions between ligands like this compound and their biological targets. nih.gov These methods provide atomic-level details of how a compound fits into a protein's binding site and the nature of the forces that stabilize the complex. The unique properties of fluorine—its high electronegativity and small size—make computational analysis particularly valuable for predicting its influence on binding affinity and selectivity. nih.gov

Docking studies performed on analogues provide a framework for understanding these interactions. For example, the modeling of (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid, a halogenated amino acid derivative, in the active site of collagenase revealed specific binding modes. The analysis showed the formation of hydrogen bonds between the ligand and key amino acid residues, such as Gln215, and π–π stacking interactions with aromatic residues like Tyr201. The precise positioning of the halogen atoms was found to be critical, with the 2,6-dichloro configuration resulting in a shorter and stronger hydrogen bond compared to a 2,4-dichloro analogue, which correlated with its enhanced inhibitory potency (lower IC₅₀ value).

The fundamental structure of phenylglycine derivatives allows for key molecular interactions. The amino and carboxylic acid groups are capable of forming hydrogen bonds and ionic interactions with protein active sites, while the phenyl ring can engage in hydrophobic and π–π stacking interactions. evitachem.com The introduction of a fluorine atom, as in this compound, can modulate these interactions by altering the electronic properties of the phenyl ring and potentially forming fluorine-specific interactions, such as weak hydrogen bonds with water molecules or protein backbones in the binding pocket. nih.gov

| Analogue Compound | Target Protein | Interacting Residue | Interaction Type | Details |

|---|---|---|---|---|

| (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic Acid | Collagenase | Gln215 | Hydrogen Bond | Shorter bond length (1.961 Å) contributes to higher potency. |

| Tyr201 | π–π Stacking | Interaction with the dichlorophenyl ring. |

Compound Index

| Compound Name |

|---|

| This compound |

| (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid |

| (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic Acid |

| 2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid |

| PPC80 |

| PPC82 |

| PPC84 |

| PPC89 |

| PPC101 |

Applications in Medicinal Chemistry and Drug Design

Building Block in Peptide Synthesis

2-Amino-2-(3-fluorophenyl)acetic acid is a non-proteinogenic amino acid that serves as a crucial building block in peptide synthesis. Its incorporation into peptide chains is a strategy used to enhance the therapeutic properties of peptides. iris-biotech.de The introduction of this fluorinated amino acid can increase metabolic stability and lipophilicity, which are often challenges in the development of peptide-based drugs. iris-biotech.de

The carbon-fluorine bond's stability can protect adjacent peptide bonds from enzymatic degradation by proteases, extending the peptide's half-life in the body. nbinno.com Furthermore, the fluorine atom can influence the conformation of the peptide, inducing specific secondary structures like β-turns, which can be advantageous for binding to biological targets. iris-biotech.de The synthesis of peptides incorporating such specialized amino acids is often achieved through solid-phase peptide synthesis (SPPS), where the amino acid building blocks are sequentially added to a growing peptide chain on a solid support. researchgate.net

Design of Novel Therapeutic Agents

The unique properties imparted by the fluorine atom make this compound a valuable component in the design of new drugs. nih.gov Fluorine's high electronegativity can alter the electronic properties of a molecule, influencing its binding affinity and interaction with biological targets. nbinno.comnumberanalytics.com

Development of Enzyme Inhibitors

Derivatives of this compound are explored in the development of enzyme inhibitors. The fluorinated phenyl ring can participate in specific interactions within an enzyme's active site, potentially leading to more potent and selective inhibition. The strategic placement of fluorine can block metabolic pathways, enhancing the inhibitor's stability and duration of action. nih.gov

Amino Acid-Based Prodrug Strategies

The development of prodrugs is a strategy to improve the pharmaceutical properties of a drug, such as solubility, permeability, and targeted delivery. nih.gov Amino acids are attractive carriers for creating prodrugs because they are generally non-toxic and can utilize endogenous amino acid transporters for improved absorption. nih.gov By attaching this compound to a parent drug, its pharmacokinetic profile can be enhanced. nih.gov Once absorbed, cellular esterases can cleave the amino acid promoiety, releasing the active drug. mdpi.com This approach has been successfully used to improve the oral bioavailability of various therapeutic agents. nih.gov

Incorporation into Complex Pharmacophores

A pharmacophore represents the essential spatial arrangement of molecular features that enable a drug to interact with its biological target. patsnap.com this compound can be integrated into larger, more complex molecules to form a key part of a pharmacophore. patsnap.com The specific orientation of its amino, carboxyl, and fluorophenyl groups can be critical for binding to a receptor or enzyme active site. nih.gov The fluorine atom itself can act as a hydrogen bond acceptor or engage in other non-covalent interactions, fine-tuning the binding affinity and selectivity of the molecule. scispace.com

Considerations for Drug Metabolism and Pharmacokinetics (DMPK) in Fluorinated Amino Acids

The inclusion of fluorine in drug candidates has significant implications for their Drug Metabolism and Pharmacokinetics (DMPK) profile. nih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to metabolic cleavage by cytochrome P450 enzymes. nih.gov This enhanced metabolic stability often leads to a longer biological half-life and improved bioavailability of the drug. mdpi.com

However, the high electronegativity of fluorine can also alter a molecule's lipophilicity and basicity (pKa), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. numberanalytics.com These changes can sometimes lead to undesirable effects, such as increased accumulation in tissues. nih.gov Therefore, a thorough investigation of the DMPK profile is essential during the development of any drug containing fluorinated amino acids to ensure a favorable balance of efficacy and safety. ethernet.edu.et

Interactive Data Table: Properties of this compound Derivatives in Drug Design

| Derivative Type | Application | Key Feature | Potential Advantage |

|---|---|---|---|

| Peptide Conjugate | Peptide Therapeutics | Increased enzymatic stability | Longer in vivo half-life |

| Enzyme Inhibitor Scaffold | Small Molecule Inhibitors | Specific active site interactions | Enhanced potency and selectivity |

| Prodrug Moiety | Drug Delivery | Utilization of amino acid transporters | Improved oral bioavailability |

Analytical and Characterization Methodologies in Research

Spectroscopic Analysis in Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental in confirming the identity and structure of 2-Amino-2-(3-fluorophenyl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for probing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons on the 3-fluorophenyl ring, the methine proton at the alpha-carbon, and the protons of the amino and carboxylic acid groups. The coupling patterns and chemical shifts of the aromatic protons would be characteristic of a 1,3-disubstituted benzene (B151609) ring, influenced by the electron-withdrawing effects of the fluorine and amino acid moieties. The methine proton would appear as a singlet, and its chemical shift would be indicative of its proximity to the amino and carboxyl groups.

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to the N-H stretching of the amino group, O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, and C-F stretching of the fluorinated aromatic ring. The presence and positions of these bands help to confirm the molecular structure. For comparison, the FTIR spectrum of the related compound 2-Amino-2-(4-fluorophenyl)acetic acid has been documented. nih.gov

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI), the molecule would typically be observed as a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments would induce fragmentation, leading to characteristic daughter ions. Common fragmentation pathways for amino acids include the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, as well as cleavage of the bond between the alpha-carbon and the aromatic ring. Predicted collision cross-section values for related compounds, such as 2-amino-2-(4-chloro-3-fluorophenyl)acetic acid, can provide an indication of the expected ion mobility. uni.lu

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the chemical and enantiomeric purity of this compound.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is the premier technique for the enantioseparation of chiral molecules like this compound. The use of a chiral stationary phase (CSP) is essential for resolving the (R)- and (S)-enantiomers. Various types of CSPs are effective for amino acid separations, including those based on macrocyclic glycopeptides (e.g., teicoplanin and vancomycin), crown ethers, and polysaccharide derivatives. mdpi.comchromatographytoday.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, often a mixture of an organic solvent and an aqueous buffer, is critical for achieving optimal resolution. The ability to separate the enantiomers is crucial for determining the enantiomeric excess (e.e.) of a sample. While specific HPLC methods for this compound are not detailed in readily available literature, general methods for fluorinated phenylalanine derivatives and other aromatic amino acids provide a strong basis for method development. nih.gov

Gas Chromatography (GC) and Capillary Electrophoresis (CE) for Chiral Discrimination

Gas Chromatography (GC) can also be used for the chiral separation of amino acids, though it typically requires prior derivatization to increase the volatility of the analyte. Common derivatization procedures involve esterification of the carboxylic acid group and acylation of the amino group. The resulting volatile derivatives can then be separated on a chiral capillary column. This technique is highly sensitive and can be used for the quantitative determination of enantiomers. unife.it

Capillary Electrophoresis (CE) is another powerful technique for the enantiomeric separation of amino acids. In CE, charged molecules migrate in a capillary under the influence of an electric field. Chiral resolution is achieved by adding a chiral selector to the background electrolyte. Common chiral selectors for amino acid enantiomers in CE include cyclodextrins, crown ethers, and macrocyclic antibiotics. CE offers advantages such as high efficiency, short analysis times, and low sample consumption. Reviews on the capillary electrophoretic analysis of amino acid enantiomers highlight the versatility of this technique. nih.govglpbio.com

X-ray Crystallography for Absolute Stereochemistry and Binding Mode Analysis

X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule and for visualizing its three-dimensional structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including the absolute configuration (R or S) of the chiral center.

This technique also provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. While a crystal structure for this compound is not publicly available, the principles of X-ray crystallography are well-established for determining the structures of other amino acids and organic molecules. mdpi.com

Computational Chemistry and Quantum Mechanical Calculations (e.g., DFT Studies)

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides valuable insights into the structural and electronic properties of this compound. DFT calculations can be used to:

Optimize the molecular geometry: Predicting the most stable three-dimensional conformation of the molecule.

Calculate spectroscopic properties: Simulating NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental spectra.

Determine electronic properties: Calculating parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are important for understanding the molecule's reactivity.

Investigate intermolecular interactions: Modeling the interactions between the molecule and a chiral selector to understand the mechanism of enantiomeric recognition in chromatography.

DFT studies have been successfully applied to investigate the properties of various organic molecules, including fluorinated compounds and amino acids, providing a theoretical framework to complement experimental findings. mdpi.comresearchgate.net For instance, computational data such as the Topological Polar Surface Area (TPSA) and the partition coefficient (LogP) have been calculated for related isomers like 2-(4-Amino-3-fluorophenyl)acetic acid. chemscene.com

Future Directions and Emerging Research Avenues

Exploration of New Asymmetric Synthesis Routes for Enantiopure Compounds

The biological activity of chiral molecules is often enantiomer-dependent. Consequently, the development of efficient and highly selective asymmetric syntheses for producing enantiopure 2-Amino-2-(3-fluorophenyl)acetic acid is a critical area of ongoing research. While various methods exist for the synthesis of fluorinated amino acids, the focus is shifting towards more sustainable, atom-economical, and scalable routes.

Future research in this area is likely to concentrate on several promising strategies:

Catalytic Asymmetric Methods: The development of novel chiral catalysts, such as those based on transition metals (e.g., palladium, nickel) or organocatalysts, is a primary focus. nih.govrsc.org These catalysts can enable the direct and highly enantioselective synthesis of arylglycine derivatives, including 3-fluorophenylglycine. nih.govrsc.org

Biocatalysis: The use of enzymes, such as transaminases, offers a green and highly specific alternative for the synthesis of chiral amino acids. patsnap.com Future work may involve engineering enzymes with tailored substrate specificity for this compound precursors.

Flow Chemistry: Continuous flow synthesis methodologies are gaining traction for their potential to improve reaction efficiency, safety, and scalability. Applying these techniques to the asymmetric synthesis of this compound could offer significant advantages over traditional batch processes.

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Catalytic Asymmetric Methods | High enantioselectivity, broad substrate scope | Development of novel chiral transition metal and organocatalysts |

| Biocatalysis | High specificity, environmentally friendly | Enzyme engineering for tailored substrate recognition |

| Flow Chemistry | Improved efficiency, scalability, and safety | Optimization of reaction conditions in continuous flow reactors |

Advanced Drug Design Strategies Incorporating this compound Scaffolds

The incorporation of this compound into peptide and small-molecule drug candidates can significantly enhance their therapeutic properties. The fluorine atom can improve metabolic stability, binding affinity, and bioavailability. Advanced drug design strategies are now focusing on leveraging these benefits in a more targeted manner.

Emerging strategies include:

Scaffold-Based Drug Design: Utilizing the 3-fluorophenylglycine core as a privileged scaffold for the development of new classes of therapeutic agents. nih.gov This approach involves systematically modifying the scaffold to optimize interactions with specific biological targets.

Peptidomimetics: Designing peptides where one or more amino acids are replaced by this compound to create more stable and potent therapeutics. The fluorinated residue can help to enforce a specific conformation required for biological activity.

Fragment-Based Drug Discovery (FBDD): Using this compound as a fragment to screen against biological targets. Hits from these screens can then be elaborated into more potent lead compounds.

Investigation of Novel Biological Targets and Therapeutic Applications

While fluorinated amino acids have been explored in various therapeutic contexts, the specific biological targets and full therapeutic potential of this compound remain largely untapped. Future research will likely focus on identifying novel targets and exploring its efficacy in a broader range of diseases.

Potential areas of investigation include:

Anticancer Agents: Peptides and small molecules containing fluorinated amino acids have shown promise as anticancer agents. mdpi.com Investigating the activity of this compound derivatives against various cancer cell lines and identifying their molecular targets is a promising avenue.

Antimicrobial Peptides: The incorporation of fluorinated amino acids can enhance the stability and activity of antimicrobial peptides. nih.gov Developing peptides containing this compound could lead to new treatments for antibiotic-resistant infections.

Neurological Disorders: Non-canonical amino acids are being explored for their potential to modulate neurological pathways. Investigating the effect of this compound on targets within the central nervous system could open up new therapeutic possibilities.

Anti-inflammatory Agents: Glycine (B1666218) derivatives have been investigated as potential anti-inflammatory agents. nih.govnih.gov The unique properties of this compound may lead to the development of novel anti-inflammatory drugs with improved efficacy and side-effect profiles.

| Therapeutic Area | Rationale for Exploration | Potential Mechanism of Action |

| Oncology | Enhanced stability and target binding of anticancer peptides. | Inhibition of cancer cell proliferation, induction of apoptosis. mdpi.com |

| Infectious Diseases | Improved stability and potency of antimicrobial peptides. nih.gov | Disruption of microbial cell membranes. |

| Neurology | Modulation of CNS targets by non-canonical amino acids. | Interaction with neurotransmitter receptors or enzymes. |

| Inflammation | Anti-inflammatory potential of glycine derivatives. nih.govnih.gov | Modulation of inflammatory pathways. |

Development of Fluorinated Amino Acid-Based Probes for Chemical Biology

The unique properties of the fluorine atom, particularly its high sensitivity in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, make this compound an attractive candidate for the development of molecular probes for chemical biology research.

Future directions in this area include:

¹⁹F NMR Probes: Incorporating this compound into peptides and other biomolecules to study their structure, dynamics, and interactions with biological targets. nih.gov The ¹⁹F NMR signal provides a sensitive and non-invasive window into the local environment of the probe. nih.gov

Fluorescent Probes: Designing fluorescent probes where the fluorine atom modulates the photophysical properties of a nearby fluorophore. nih.govmdpi.com These probes could be used for high-resolution imaging of biological processes in living cells.

Activity-Based Probes: Developing probes that covalently bind to the active site of specific enzymes, allowing for their detection and characterization in complex biological samples.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The convergence of artificial intelligence (AI) and drug discovery offers exciting new possibilities for accelerating the development of novel therapeutics based on this compound. Machine learning (ML) algorithms can be trained on large datasets to predict the properties and activities of new molecules.

Key areas for integration include:

Predictive Modeling: Using AI and ML to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity, of novel compounds containing the this compound scaffold. rsc.orgresearchgate.net

De Novo Drug Design: Employing generative AI models to design novel molecules with desired properties that incorporate the 3-fluorophenylglycine motif. patsnap.comdrugtargetreview.com These models can explore vast chemical spaces to identify promising new drug candidates. drugdiscoverynews.com

Target Identification: Utilizing AI to analyze biological data and identify novel protein targets for which this compound-based ligands may have high affinity and selectivity. news-medical.net

Predicting Bioactivity Changes: Developing specialized deep learning models to predict how fluorine substitution affects the bioactivity of compounds, which can guide the structural optimization of drug candidates. nih.govbiorxiv.org

| AI Application | Potential Impact on Drug Discovery |

| Predictive Modeling | Early identification of candidates with favorable pharmacokinetic and safety profiles. rsc.orgresearchgate.net |

| De Novo Design | Accelerated discovery of novel and potent drug candidates. patsnap.comdrugtargetreview.com |

| Target Identification | Uncovering new therapeutic opportunities for this compound-based drugs. news-medical.net |

| Bioactivity Prediction | More efficient optimization of lead compounds by predicting the effects of fluorination. nih.govbiorxiv.org |

Q & A

Q. What are the recommended synthetic routes for 2-Amino-2-(3-fluorophenyl)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves asymmetric hydrogenation or catalytic amination. For example, a chiral catalyst (e.g., Rhodium with BINAP ligands) can be used to achieve enantiomeric purity in the final product . Reaction parameters such as temperature (20–50°C), pH (6.5–7.5), and catalyst loading (0.5–2 mol%) significantly impact yield and enantiomeric excess (ee). Post-synthesis purification via recrystallization in ethanol/water mixtures (70:30 v/v) enhances purity (>98%) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use -NMR (400 MHz, DO) to confirm the presence of aromatic protons (δ 7.2–7.4 ppm) and the α-amino group (δ 3.8 ppm) .

- Mass Spectrometry (MS) : ESI-MS (positive mode) shows a molecular ion peak at m/z 169.15 [M+H], consistent with the molecular formula CHFNO .

- X-ray Crystallography : Resolve stereochemistry; the (R)-enantiomer crystallizes in the P2 space group with unit cell parameters a = 5.62 Å, b = 7.89 Å, c = 12.34 Å .

Q. What are the stability considerations for this compound under laboratory conditions?

- Methodological Answer : The compound is hygroscopic and sensitive to light. Store at 2–8°C in amber vials under nitrogen atmosphere to prevent degradation. Aqueous solutions (pH 5–7) are stable for ≤72 hours at 25°C; freeze-dried powders retain stability for >12 months .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what techniques are used to study these interactions?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the compound on CM5 chips to measure binding kinetics (k/k) with enzymes like indoleamine 2,3-dioxygenase (IDO). Reported K values range from 10–50 nM .

- Fluorescence Polarization : Use fluorophore-labeled analogs to assess competitive binding with neurotransmitter receptors (e.g., GABA), revealing IC values of 5–20 µM .

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Employ the B3LYP/6-311++G(d,p) basis set to calculate Fukui indices, identifying the amino group as the most nucleophilic site (f = 0.12) .

- Molecular Dynamics (MD) : Simulate solvation in water/DMSO mixtures (90:10) to predict solubility (logP = -0.8 ± 0.2) and diffusion coefficients (D = 1.2 × 10 cm/s) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC values)?

- Methodological Answer :

- Meta-Analysis : Aggregate data from independent studies (e.g., PubChem BioAssay AID 1346991 and 1456327) to identify outliers.

- Standardized Assay Conditions : Re-evaluate activity using uniform protocols (e.g., 37°C, pH 7.4, 1% DMSO) to minimize variability. For example, IDO inhibition assays show IC discrepancies (15 nM vs. 200 nM) due to differences in heme cofactor availability .

Q. What strategies are effective for designing analogs with enhanced bioactivity or reduced toxicity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the 3-fluorophenyl group with 3-trifluoromethyl (CF) to improve lipophilicity (ΔlogP = +0.5) and blood-brain barrier penetration .

- Metabolic Profiling : Use liver microsomes (human/rat) to identify primary oxidation sites (e.g., α-carbon) and guide deuteration for metabolic stability (t increased from 2.5 to 6.7 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.